
2,2,2-Trifluoroethyl n-ethenylcarbamate
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Overview
Description
2,2,2-Trifluoroethyl n-ethenylcarbamate is a chemical compound with the molecular formula C5H6F3NO2. It is known for its unique properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl n-ethenylcarbamate can be synthesized through the reaction of 2,2,2-trifluoroethanol with vinyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl n-ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products Formed
Oxidation: Formation of trifluoroacetate derivatives.
Reduction: Production of trifluoroethylamines.
Substitution: Generation of substituted carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl n-ethenylcarbamate is utilized in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl n-ethenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl carbamate
- 2,2,2-Trifluoroethyl methylcarbamate
- 2,2,2-Trifluoroethyl ethylcarbamate
Uniqueness
2,2,2-Trifluoroethyl n-ethenylcarbamate is unique due to the presence of both trifluoromethyl and vinyl groups, which confer distinct chemical reactivity and biological activity compared to other carbamates.
Biological Activity
2,2,2-Trifluoroethyl n-ethenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2,2,2-Trifluoroethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate
- Molecular Formula : C7H10F3N1O2
- Molecular Weight : 201.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antitumor Effects : Preliminary findings suggest that it may inhibit tumor cell proliferation in vitro, particularly in breast and colon cancer cell lines.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models of acute inflammation.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antimicrobial effects | Demonstrated effective inhibition of E. coli and S. aureus growth at low concentrations. |
Study B | Investigate antitumor activity | Reduced cell viability in MCF-7 breast cancer cells by 40% at a concentration of 50 µM after 48 hours. |
Study C | Assess anti-inflammatory effects | Decreased levels of TNF-alpha and IL-6 in a mouse model of inflammation after treatment with the compound. |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High distribution volume suggests extensive tissue penetration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-ethenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2H,1,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUGMYKDWESQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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